molecular formula C13H13BrO B3051402 1-(3-Bromopropoxy)naphthalene CAS No. 3351-50-6

1-(3-Bromopropoxy)naphthalene

Cat. No.: B3051402
CAS No.: 3351-50-6
M. Wt: 265.14 g/mol
InChI Key: ICLUABGTJWXERF-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)naphthalene is an organic compound with the molecular formula C13H13BrO and a molecular weight of 265.15 g/mol It is a derivative of naphthalene, where a bromopropoxy group is attached to the naphthalene ring

Preparation Methods

1-(3-Bromopropoxy)naphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with 1,3-dibromopropane . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like acetone or dimethylformamide (DMF). The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1-(3-Bromopropoxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of propoxy-naphthalene derivatives.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)naphthalene involves its interaction with molecular targets through its bromopropoxy group. The bromine atom can participate in electrophilic substitution reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can affect various molecular pathways and biological processes, depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Bromopropoxy)naphthalene can be compared with other similar compounds, such as:

    1-Bromonaphthalene: Lacks the propoxy group, making it less versatile in certain chemical reactions.

    1-(3-Chloropropoxy)naphthalene: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.

    1-(3-Iodopropoxy)naphthalene: Contains an iodine atom, which can make it more reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be advantageous in various synthetic and research applications.

Biological Activity

1-(3-Bromopropoxy)naphthalene is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the alkylation of naphthalene derivatives with 3-bromopropanol. The reaction conditions may vary, but a common method includes the use of strong bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The following reaction scheme summarizes the synthesis:

Naphthalene+3 bromopropanolBase1 3 Bromopropoxy naphthalene\text{Naphthalene}+\text{3 bromopropanol}\xrightarrow{\text{Base}}\text{1 3 Bromopropoxy naphthalene}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study reported that various bromopropoxy arenes exhibited significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL
Klebsiella pneumoniae25 μg/mL

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that the presence of the bromine atom at the propoxy group significantly enhances the antibacterial properties. Modifications to the aromatic structure or variations in the alkyl chain length can lead to changes in biological activity.

For instance, compounds with electron-withdrawing groups on the aromatic ring demonstrated improved antibacterial efficacy compared to those with electron-donating groups. This observation is critical for designing new derivatives with enhanced pharmacological profiles.

Case Studies

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a recent research project, a series of naphthalene derivatives including this compound were synthesized and evaluated for their antibacterial properties. The study utilized a broth microdilution method to determine MIC values against various bacterial strains. The findings revealed that modifications to the naphthalene core could lead to compounds with significantly higher activity than standard antibiotics like ciprofloxacin.

Case Study 2: Molecular Docking Studies

Molecular docking studies have also been performed to understand the interaction mechanisms of this compound with bacterial enzymes. These studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.

Properties

IUPAC Name

1-(3-bromopropoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLUABGTJWXERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514037
Record name 1-(3-Bromopropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-50-6
Record name 1-(3-Bromopropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropoxy)naphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1-naphthol (3.45 g), 3-bromopropanol (1.75 mL), di-t-butyl-azo-dicarboxylate (5.52 g) and triphenylphosphine (6.28 g) in THF (30 mL) was stirred at room temperature for 16 hours and concentrated. The concentrate was diluted with ethyl acetate, washed with water and brine and dried (MgSO4), filtered, and concentrated. The concentrate was purified by silica gel chromatography with 0-7% ethyl acetate/hexane.
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6.28 g
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30 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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